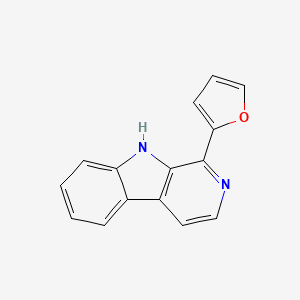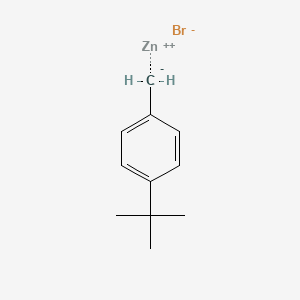
4-Tert-butylbenzylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Tert-butylbenzylzinc bromide is an organozinc compound with the molecular formula C11H15BrZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
4-Tert-butylbenzylzinc bromide can be synthesized through the reaction of 4-tert-butylbenzyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-tert-Butylbenzyl bromide+Zn→4-tert-Butylbenzylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Tert-butylbenzylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or copper, facilitating cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in THF at room temperature.
Transmetalation: Reagents such as palladium or copper catalysts are used, often in the presence of ligands to stabilize the metal complex.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzyl compounds.
Transmetalation: The major products are cross-coupled products, such as biaryl compounds.
科学研究应用
4-Tert-butylbenzylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials, such as polymers and nanomaterials.
Catalysis: It serves as a precursor for catalysts used in various chemical transformations.
作用机制
The mechanism of action of 4-tert-butylbenzylzinc bromide involves the transfer of its organic group to an electrophile or metal catalyst. The zinc atom acts as a nucleophile, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or catalyst used.
相似化合物的比较
Similar Compounds
4-Tert-butylbenzyl bromide: A precursor to 4-tert-butylbenzylzinc bromide, used in similar nucleophilic substitution reactions.
4-Tert-butylphenylzinc bromide: Another organozinc compound with similar reactivity but different substitution patterns on the benzene ring.
Uniqueness
This compound is unique due to its tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of sterically demanding molecules and in reactions where selectivity is crucial.
属性
分子式 |
C11H15BrZn |
|---|---|
分子量 |
292.5 g/mol |
IUPAC 名称 |
zinc;1-tert-butyl-4-methanidylbenzene;bromide |
InChI |
InChI=1S/C11H15.BrH.Zn/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI 键 |
HYSUOQLCFFZTBQ-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)[CH2-].[Zn+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


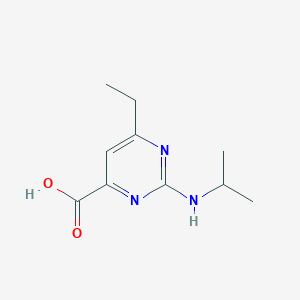
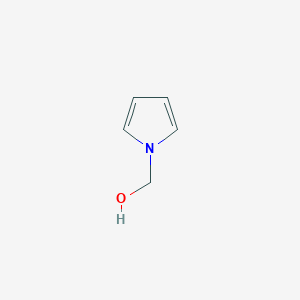
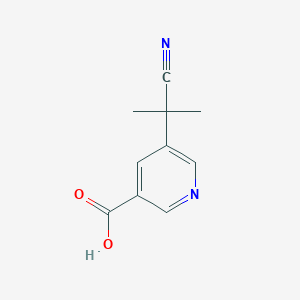
![Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13932482.png)
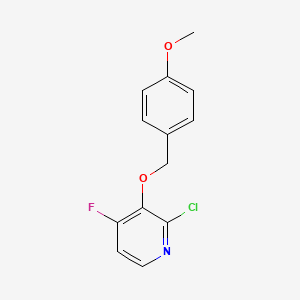
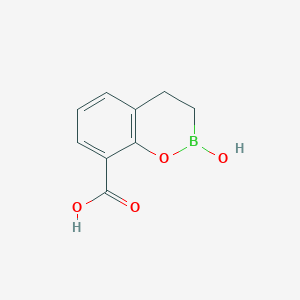

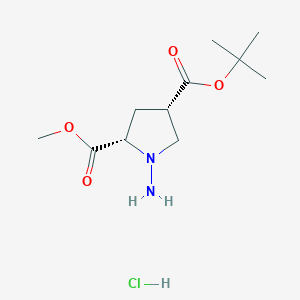

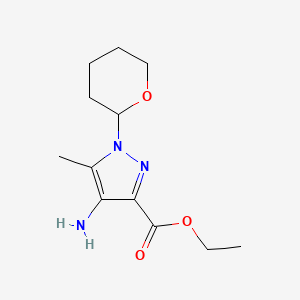
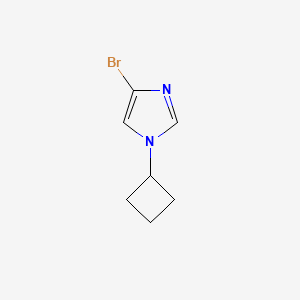
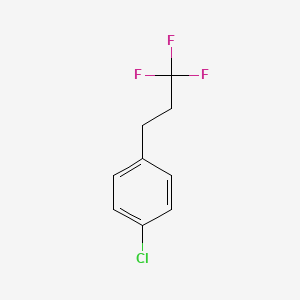
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
